N-(5-Chloro-4-cyclopropoxypyridin-3-YL)methanesulfonamide
Description
N-(5-Chloro-4-cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a pyridine ring substituted with a chlorine atom and a cyclopropoxy group, along with a methanesulfonamide moiety.
Properties
Molecular Formula |
C9H11ClN2O3S |
|---|---|
Molecular Weight |
262.71 g/mol |
IUPAC Name |
N-(5-chloro-4-cyclopropyloxypyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11ClN2O3S/c1-16(13,14)12-8-5-11-4-7(10)9(8)15-6-2-3-6/h4-6,12H,2-3H2,1H3 |
InChI Key |
AJIYBLGUIZUPJG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CN=CC(=C1OC2CC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-4-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves the reaction of 5-chloro-4-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine group to form the final sulfonamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-4-cyclopropoxypyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the sulfonamide moiety.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(5-Chloro-4-cyclopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an enzyme inhibitor and anticancer agent.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-(5-Chloro-4-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the compound may induce apoptosis in cancer cells by modulating signaling pathways and upregulating pro-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share structural similarities and are also investigated for their anticancer properties.
Trifluoromethylpyridines: These compounds have similar pyridine rings and are used in agrochemical and pharmaceutical applications.
Uniqueness
N-(5-Chloro-4-cyclopropoxypyridin-3-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both a cyclopropoxy group and a methanesulfonamide moiety. This unique structure contributes to its distinct chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
